molecular formula C23H21N3O4 B11319514 N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11319514
M. Wt: 403.4 g/mol
InChI Key: YIEWGDVYOVZPQN-UHFFFAOYSA-N
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Description

N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a combination of pyrazole, chromene, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Attachment of the 4-methoxyphenylmethyl group: This step involves the alkylation of the pyrazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Synthesis of the chromene ring: The chromene ring can be synthesized via a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid like sulfuric acid.

    Formation of the carboxamide group: The final step involves the coupling of the pyrazole and chromene intermediates through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H21N3O4/c1-14-10-15(2)22-18(27)12-20(30-19(22)11-14)23(28)25-21-8-9-24-26(21)13-16-4-6-17(29-3)7-5-16/h4-12H,13H2,1-3H3,(H,25,28)

InChI Key

YIEWGDVYOVZPQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=CC=NN3CC4=CC=C(C=C4)OC)C

Origin of Product

United States

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